molecular formula C8H10O3 B1367172 5-(Ethoxymethyl)furan-2-carbaldehyde CAS No. 1917-65-3

5-(Ethoxymethyl)furan-2-carbaldehyde

Cat. No. B1367172
CAS RN: 1917-65-3
M. Wt: 154.16 g/mol
InChI Key: CCDRPZFMDMKZSZ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)furan-2-carbaldehyde, also known as 5-EMFC, is an important organic compound in the field of chemistry. It is a versatile and highly reactive compound, with many potential applications in scientific research.

Scientific research applications

Extraction and Analysis in Plant Foods

  • Phenolic Content Analysis: EMF is formed during the hydrothermal hydrolysis of plant foods, often leading to the misidentification of phenolics. It's crucial in the accurate determination of phenolic content and antioxidant activities in fruits and vegetables, as the formation of EMF and its derivatives can lead to an overestimation of these properties in plant-based foods (Chen et al., 2014).

Synthesis of Biodiesel Components

  • Biodiesel Production: EMF is a key intermediate in the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous silica catalysts. This process is significant for the production of biodiesel components, highlighting EMF's potential as a renewable biofuel component (Lanzafame et al., 2011).

Chemical Synthesis and Catalysis

  • Catalysis in Chemical Reactions: EMF is involved in various chemical reactions, such as the synthesis of bioactive quinazolin-4(3H)-ones and in the etherification process in the presence of heterogeneous acid catalysts. These reactions are vital for the production of various chemical intermediates and pharmaceutical compounds (Yu et al., 2018), (Neves et al., 2013).

Biorefining and Green Chemistry

  • Green Chemical Synthesis: The involvement of EMF in biorefining processes, particularly in the conversion of carbohydrates to high-value chemicals, exemplifies its role in sustainable and green chemistry. The use of EMF in such processes aligns with the principles of green chemistry, offering environmentally friendly alternatives to traditional chemical synthesis (Karnjanakom & Maneechakr, 2019).

Pharmaceutical Research

  • Compound Isolation and Analysis: EMF has been identified in the isolation of compounds from various plants, aiding in the discovery of new compounds with potential pharmaceutical applications. This highlights its significance in the field of natural product chemistry and drug discovery (Huang et al., 2015).

properties

IUPAC Name

5-(ethoxymethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRPZFMDMKZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505619
Record name 5-(Ethoxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)furan-2-carbaldehyde

CAS RN

1917-65-3
Record name Ethoxymethylfurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethoxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1917-65-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYMETHYLFURFURAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(Chloromethyl)furfural (CMF, 1) (1.24 g, 8.58 mmol) was dissolved in absolute ethanol (60 mL) and the solution was stirred at room temperature for 8 h. The excess ethanol was recovered by distillation and the residue was chromatographed (silica gel, CH2Cl2:Et2O, 2:1) to give EMF (5) (1.26 g, 95%) as a pale yellow liquid, 1H NMR (CDCl3); 1.04 (t, 3H), 3.39 (q, 2H), 4.32 (s, 2H), 6.34 (d, 1H), 7.06 (d, 1H), 9.40 (s, 1H), 13C NMR (CDCl3); 14.1, 63.6, 65.3, 110.3, 121.8, 151.8, 157.9, 176.7.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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